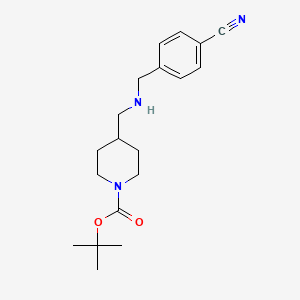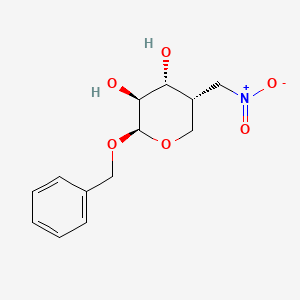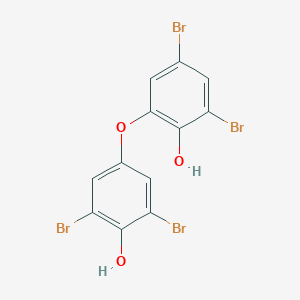
(2R,3S,4S,5R,6R)-6-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-5-(benzoyloxy)-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,4S,5R,6R)-6-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-5-(benzoyloxy)-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrahydro-2H-pyran ring system. The azido group is introduced via nucleophilic substitution reactions, while the benzoyloxy and benzyloxy groups are typically added through esterification and etherification reactions, respectively. The methoxy group is introduced via methylation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents. Purification steps, such as chromatography and recrystallization, would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine.
Substitution: The benzoyloxy and benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its multiple functional groups.
Medicine: Could be explored for its potential as a drug candidate, especially in targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating their function. The azido group could play a role in bioorthogonal chemistry, allowing for specific labeling or modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-6-(((2R,3S,4R,5R,6S)-5-azido-2-((benzoyloxy)methyl)-4-(benzyloxy)-6-methoxytetrahydro-2H-pyran-3-yl)oxy)-5-(benzoyloxy)-4-(benzyloxy)-3-hydroxytetrahydro-2H-pyran-2-carboxylic acid: Similar in structure but with different functional groups.
This compound: Similar in structure but with different stereochemistry.
Uniqueness
The unique combination of functional groups and stereochemistry in this compound makes it particularly interesting for synthetic chemists
Properties
Molecular Formula |
C41H41N3O13 |
|---|---|
Molecular Weight |
783.8 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H41N3O13/c1-50-40-30(43-44-42)33(51-22-25-14-6-2-7-15-25)32(29(54-40)24-53-38(48)27-18-10-4-11-19-27)56-41-36(55-39(49)28-20-12-5-13-21-28)34(31(45)35(57-41)37(46)47)52-23-26-16-8-3-9-17-26/h2-21,29-36,40-41,45H,22-24H2,1H3,(H,46,47)/t29-,30-,31+,32-,33-,34+,35-,36-,40+,41-/m1/s1 |
InChI Key |
MJJUXUKKGVZILC-WUBGYYOGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)OCC4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OCC6=CC=CC=C6)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)



![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
![(3S,5aS,8aR)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B11829486.png)


![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)

![((2S,3S)-4-(benzyloxy)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B11829510.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
